1,2,2-tricyano-3-[(Z)-hydrazinylidene(phenyl)methyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2-TRICYANO-3-(PHENYLMETHANEHYDRAZONOYL)CYCLOPROPANE-1-CARBOXAMIDE is a complex organic compound with the molecular formula C14H10N6O This compound is characterized by the presence of a cyclopropane ring substituted with cyano groups and a phenylmethanehydrazonoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-TRICYANO-3-(PHENYLMETHANEHYDRAZONOYL)CYCLOPROPANE-1-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
1,2,2-TRICYANO-3-(PHENYLMETHANEHYDRAZONOYL)CYCLOPROPANE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The cyano groups can undergo nucleophilic substitution reactions with reagents like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with functional groups like amines or ethers.
Scientific Research Applications
1,2,2-TRICYANO-3-(PHENYLMETHANEHYDRAZONOYL)CYCLOPROPANE-1-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,2,2-TRICYANO-3-(PHENYLMETHANEHYDRAZONOYL)CYCLOPROPANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyano groups and the phenylmethanehydrazonoyl moiety play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tricyano-1,3,5-triazine: Known for its use in the synthesis of carbon nitrides.
Cyclopropane derivatives: Various substituted cyclopropanes with different functional groups.
Uniqueness
1,2,2-TRICYANO-3-(PHENYLMETHANEHYDRAZONOYL)CYCLOPROPANE-1-CARBOXAMIDE stands out due to its unique combination of a cyclopropane ring with cyano and phenylmethanehydrazonoyl groups. This structure imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C14H10N6O |
---|---|
Molecular Weight |
278.27 g/mol |
IUPAC Name |
1,2,2-tricyano-3-[(Z)-C-phenylcarbonohydrazonoyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C14H10N6O/c15-6-13(7-16)11(14(13,8-17)12(18)21)10(20-19)9-4-2-1-3-5-9/h1-5,11H,19H2,(H2,18,21)/b20-10+ |
InChI Key |
BNMVSJGYPAHCMK-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\N)/C2C(C2(C#N)C(=O)N)(C#N)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN)C2C(C2(C#N)C(=O)N)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.